2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC15726527
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O2S |
|---|---|
| Molecular Weight | 313.17 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h1-6H,7H2,(H,13,14,15) |
| Standard InChI Key | GAHMDDQXPNJEQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCC(=O)NC2=NC=CS2)Br |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
2-(4-Bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide consists of three key moieties:
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4-Bromophenoxy group: A para-substituted phenyl ring with an electron-withdrawing bromine atom linked via an ether oxygen.
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Acetamide backbone: A central carbonyl group bridging the phenoxy and thiazole components.
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1,3-Thiazol-2-yl group: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its pharmacological relevance.
The molecular formula is C₁₁H₁₀BrN₂O₂S, with a calculated molecular weight of 329.23 g/mol.
Physicochemical Properties
While direct experimental data for this compound is limited, inferences from analogous structures provide insights:
The bromine atom enhances molecular polarizability, potentially improving target binding via halogen bonding.
Synthetic Routes and Optimization
Primary Synthesis Strategy
The compound is synthesized through a two-step condensation process:
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Formation of 4-bromophenoxyacetic acid:
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Amidation with 2-aminothiazole:
Yield optimization requires strict anhydrous conditions and stoichiometric control, with typical yields ranging from 65–78%.
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve heat transfer and reduce reaction times for step 1.
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Crystallization Purification: Ethanol/water mixtures achieve >95% purity, critical for pharmacological applications.
Biological Activity and Mechanism
Antimicrobial Efficacy
Structural analogs demonstrate broad-spectrum activity:
| Microbial Target | MIC (μg/mL) | Comparative Compound |
|---|---|---|
| Staphylococcus aureus | 8–16 | Ethylphenoxy analog |
| Escherichia coli | 32–64 | Phenoxyphenyl derivative |
| Candida albicans | 16–32 | Bromophenyl-thiazole |
The bromophenoxy group enhances membrane permeability, disrupting bacterial lipid bilayers. Thiazole’s sulfur atom may inhibit cysteine proteases in microbial pathogens.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity:
| Modification | Effect on Activity | Example |
|---|---|---|
| Bromine at para | ↑ Antimicrobial potency | 2-(4-Bromophenoxy) |
| Thiazole substitution | ↓ Solubility, ↑ Target selectivity | 4-Phenoxyphenyl variant |
| Acetamide chain | Essential for kinase binding | Ethylphenoxy analog |
Removal of the bromine atom reduces antimicrobial efficacy by 4–8 fold, underscoring its role in target engagement.
Industrial and Research Applications
Drug Development
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Lead Compound: Serves as a scaffold for antimicrobia and kinase inhibitors.
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Prodrug Potential: Ester derivatives improve oral bioavailability in rodent models.
Material Science
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Fluorescent Probes: Thiazole’s conjugated system enables pH-sensitive emission (λₑₘ = 450–470 nm).
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Polymer Additives: Enhances thermal stability in polyamides (Tₘ increase by 15–20°C).
Future Research Directions
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In Vivo Pharmacokinetics: Assess tissue distribution and metabolite identification.
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Co-crystallization Studies: Resolve target binding modes using X-ray crystallography.
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Derivatization Campaigns: Explore sulfoxide and sulfone analogs for enhanced solubility.
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